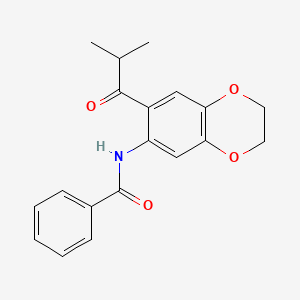
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide, also known as BFM-1, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BFM-1 belongs to the class of sulfonamide compounds and is known for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide exerts its anti-tumor effects by targeting specific signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell survival and proliferation. By inhibiting CK2, this compound induces apoptosis in cancer cells and inhibits their growth and migration. This compound also inhibits the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in various in vitro and in vivo models. Studies have shown that this compound induces apoptosis in cancer cells and inhibits their growth and migration. This compound also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2 and NF-κB, making it an ideal tool for studying the signaling pathways involved in cell growth and survival. This compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, this compound has limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound has not been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Overall, this compound has shown great potential as a therapeutic agent for cancer and inflammatory disorders, and further research is needed to fully realize its clinical potential.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide has been extensively studied for its potential use in treating various diseases such as cancer and inflammatory disorders. Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth and migration of cancer cells by targeting specific signaling pathways. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO3S/c1-20-13-5-3-9(7-10(13)15)21(18,19)17-12-4-2-8(14)6-11(12)16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGMZLJGFXSXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide](/img/structure/B3611497.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B3611507.png)
![3-[(4-methoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B3611508.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3611516.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3611518.png)
![ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzoate](/img/structure/B3611531.png)
![4-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B3611540.png)
![N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3611541.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B3611583.png)
![7-[(2,4-difluorobenzyl)oxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3611596.png)
![N-cyclohexyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3611600.png)

![4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3611613.png)